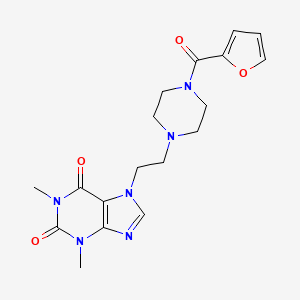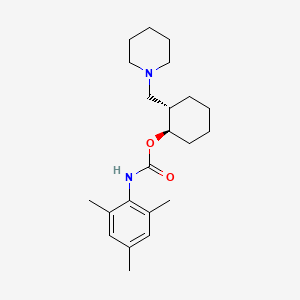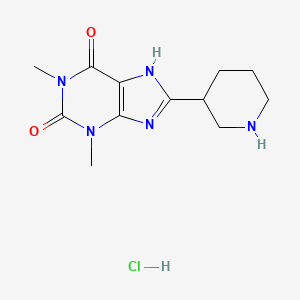
8-(3-Piperidyl)theophylline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Piperidyl)theophylline hydrochloride is a chemical compound that combines theophylline, a well-known bronchodilator, with a piperidine moiety. Theophylline is a methylxanthine derivative commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the piperidine group enhances its pharmacological properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Piperidyl)theophylline hydrochloride typically involves the reaction of theophylline with a piperidine derivative under controlled conditions. One common method is the nucleophilic substitution reaction where theophylline is reacted with 3-chloropiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(3-Piperidyl)theophylline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8-(3-Piperidyl)theophylline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 8-(3-Piperidyl)theophylline hydrochloride involves its interaction with various molecular targets:
Adenosine Receptors: Theophylline is known to antagonize adenosine receptors, leading to bronchodilation and other physiological effects.
Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent relaxation of smooth muscles
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine derivative used as a bronchodilator.
Piperidine: A six-membered heterocyclic amine used in various chemical syntheses.
8-(3-Piperidyl)theophylline: The parent compound without the hydrochloride salt
Uniqueness
8-(3-Piperidyl)theophylline hydrochloride is unique due to its combined pharmacological properties derived from both theophylline and piperidine. This combination enhances its therapeutic potential and broadens its application in scientific research .
Properties
CAS No. |
96434-26-3 |
|---|---|
Molecular Formula |
C12H18ClN5O2 |
Molecular Weight |
299.76 g/mol |
IUPAC Name |
1,3-dimethyl-8-piperidin-3-yl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H |
InChI Key |
DKRNEDDIZNOOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



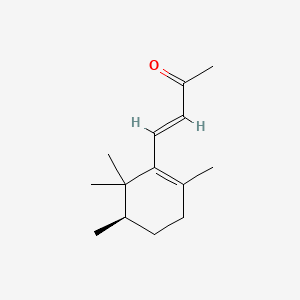
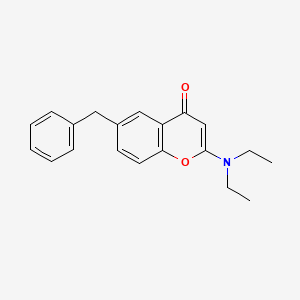
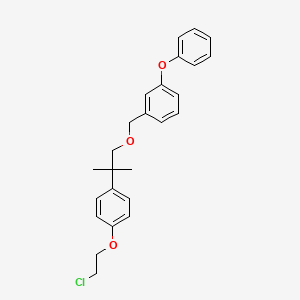
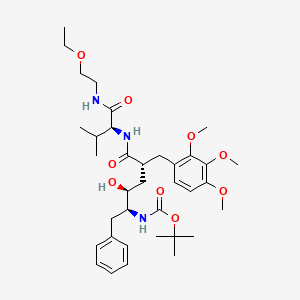
![(2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12758608.png)
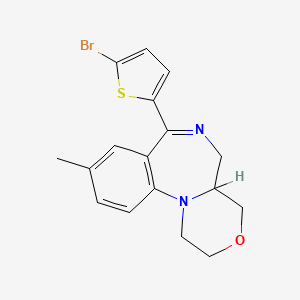
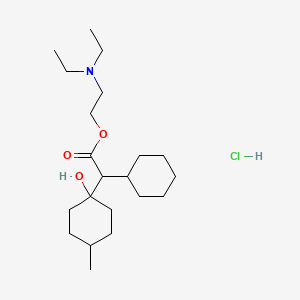
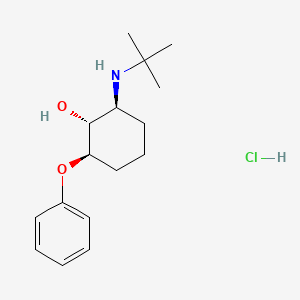
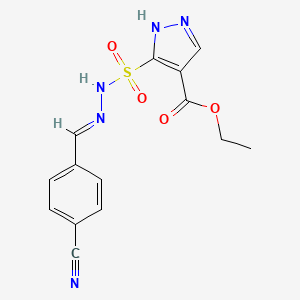

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
